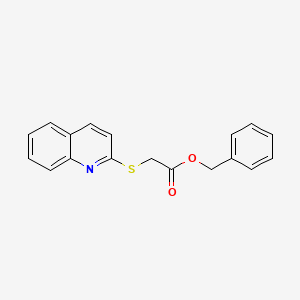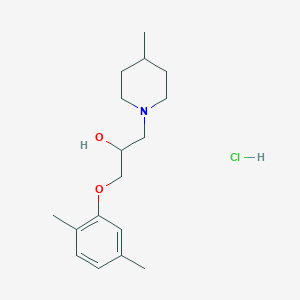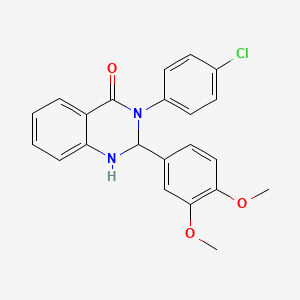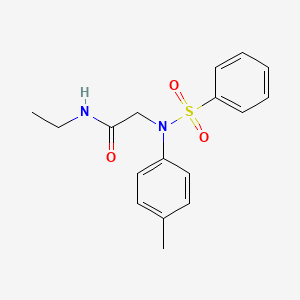
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline, also known as TPTQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes in living organisms.
作用機序
The mechanism of action of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that this compound exerts its biological effects by scavenging ROS and inhibiting the expression of pro-inflammatory cytokines. This compound has also been shown to modulate the activity of various enzymes and signaling pathways involved in cellular processes such as apoptosis and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models of neurodegenerative diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which allows for the investigation of various biochemical and physiological processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary when using this compound in experiments.
将来の方向性
There are several future directions for research involving 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline. One potential avenue of research is the development of this compound-based fluorescent probes for the detection of ROS in living cells. Another potential area of research is the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases and cancer. Furthermore, the development of this compound derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, this compound is a heterocyclic compound with unique properties that make it a valuable tool for investigating various biochemical and physiological processes. Its antioxidant, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of therapeutic agents for various diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves the reaction of 4-phenyl-1,2,3,4-tetrahydroquinoline with 2,2,4-trimethylpentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism to produce this compound as a yellow crystalline solid. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been used in various scientific research studies due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects in vitro and in vivo. This compound has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. Furthermore, this compound has been used as a building block for the synthesis of various other compounds with potential biological activities.
特性
IUPAC Name |
1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-5-6-16-21(25)24-20-15-11-10-14-19(20)23(4,17-22(24,2)3)18-12-8-7-9-13-18/h7-15H,5-6,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJFLQJQNTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)

![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)



![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)
